molecular formula C9H7N3O4 B1394847 Methyl 6-nitro-1H-indazole-3-carboxylate CAS No. 1167056-71-4

Methyl 6-nitro-1H-indazole-3-carboxylate

Cat. No. B1394847
M. Wt: 221.17 g/mol
InChI Key: BTIPBYPPBACDLK-UHFFFAOYSA-N
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Description

“Methyl 6-nitro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1167056-71-4. It has a molecular weight of 221.17 .


Synthesis Analysis

The synthesis of “Methyl 6-nitro-1H-indazole-3-carboxylate” can be achieved from Methanol and 3-Iodo-6-nitroindazole and carbon monoxide .


Molecular Structure Analysis

The molecular formula of “Methyl 6-nitro-1H-indazole-3-carboxylate” is C9H7N3O4 . The InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“Methyl 6-nitro-1H-indazole-3-carboxylate” is a solid at room temperature. It has a predicted boiling point of 440.0±25.0 °C and a predicted density of 1.527±0.06 g/cm3 . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Methyl 6-nitro-1H-indazole-3-carboxylate and its derivatives have been primarily studied for their inhibitory effects on nitric oxide synthase (NOS), an enzyme that plays a crucial role in various physiological processes. Studies have demonstrated the potential of these compounds to modulate the activity of NOS, suggesting their use in exploring the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).

Modulation of Neurological Functions

The modulation of NOS by these compounds has been linked to various neurological effects. For instance, they have been shown to attenuate morphine withdrawal symptoms, suggesting a role in modulating opioid pathways (Vaupel et al., 1997). Additionally, their influence on motor activity in mice has been noted, indicating their relevance in studying locomotion and potentially treating disorders related to motor functions (Dzoljic et al., 1997).

Neuroprotective Effects

Certain derivatives of Methyl 6-nitro-1H-indazole-3-carboxylate have been explored for their neuroprotective effects. For instance, studies on 6-hydroxy-1H-indazole have shown promising results in protecting dopaminergic neurons in mouse models of Parkinson's disease, highlighting the potential therapeutic applications of these compounds in neurodegenerative disorders (Xiao-feng et al., 2016).

Role in Sleep and Neurological Disorders

The compounds' effects on nitric oxide pathways have also been associated with the modulation of sleep and neurological disorders. They have been shown to influence vigilance stages, EEG power spectra, and general behavior in rats, suggesting their utility in studying and potentially treating sleep-related disorders (Dzoljic et al., 1997).

Safety And Hazards

“Methyl 6-nitro-1H-indazole-3-carboxylate” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPBYPPBACDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694640
Record name Methyl 6-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-nitro-1H-indazole-3-carboxylate

CAS RN

1167056-71-4
Record name Methyl 6-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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